Comprehensive Technical Guide on 3-(2-Hydroxyphenyl)acrylic acid methyl ester (CAS 20883-98-1): Synthesis, Mechanisms, and Therapeutic Applications
Comprehensive Technical Guide on 3-(2-Hydroxyphenyl)acrylic acid methyl ester (CAS 20883-98-1): Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
3-(2-Hydroxyphenyl)acrylic acid methyl ester (commonly known as methyl o-hydroxycinnamate or methyl 2-hydroxycinnamate) is a highly versatile organic compound functioning as a critical building block in organic synthesis and a potent bioactive agent in pharmacological research. Naturally occurring as a secondary metabolite in the invertebrate-pathogenic fungus Gibellula scorpioides [1], this hydroxycinnamic acid derivative (HCAD) exhibits significant anti-inflammatory, anti-adipogenic, and antileukemic properties.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, mechanistic pathways for coumarin cyclization, and field-proven protocols for biological evaluation.
Physicochemical Profiling
Understanding the fundamental properties of methyl 2-hydroxycinnamate is essential for predicting its pharmacokinetic behavior and optimizing reaction conditions. The compound predominantly exists as the trans (E) isomer due to the thermodynamic stability afforded by minimized steric hindrance across the C7–C8 double bond.
| Property | Value / Description |
| IUPAC Name | Methyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate |
| CAS Registry Number | 20883-98-1 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| LogP (Octanol/Water) | 1.80 (Estimated) |
| Hydrogen Bond Donors | 1 (Phenolic -OH) |
| Hydrogen Bond Acceptors | 3 (Ester and Phenolic Oxygens) |
| Rotatable Bonds | 3 |
| Structural Complexity | 198 |
Data synthesized from the NIST Chemistry WebBook and standardized chemical databases [4].
Synthetic Methodologies & Reaction Mechanisms
Conventional Fischer-Speier Esterification
The most scalable approach to synthesizing methyl 2-hydroxycinnamate is the acid-catalyzed Fischer-Speier esterification of 2-hydroxycinnamic acid (o-coumaric acid) with methanol. Because this reaction is an equilibrium process, the continuous removal of water is required to drive the reaction to completion (Le Chatelier's Principle). In advanced laboratory settings, this is achieved using a Soxhlet extractor charged with 3Å molecular sieves [3].
Precursor to Coumarin: The Photoisomerization-Lactonization Pathway
Methyl 2-hydroxycinnamate is a direct synthetic precursor to coumarins. However, the thermodynamically stable trans (E) isomer cannot spontaneously cyclize due to the spatial distance between the phenolic hydroxyl group and the methyl ester.
The Causality of Cyclization: To achieve lactonization, the molecule must first undergo UV-mediated photoisomerization to the cis (Z) configuration. Once in the cis state, the nucleophilic phenolic oxygen is brought into strict spatial proximity with the electrophilic ester carbonyl. An intramolecular acyl substitution occurs (often acid- or base-catalyzed), resulting in the elimination of methanol and the formation of the bicyclic coumarin ring.
Pathway of trans-to-cis photoisomerization and subsequent lactonization to coumarin.
Biological Activities & Pharmacological Profiling
Anti-Inflammatory and Anti-Adipogenic Effects
Recent biological profiling of metabolites from Gibellula scorpioides BCC 39989 revealed that methyl o-hydroxycinnamate is a potent anti-inflammatory agent. In RAW264.7 macrophage models stimulated by Lipopolysaccharide (LPS), the compound significantly suppresses the production of nitric oxide (NO) and downregulates the secretion of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) [1]. Furthermore, it exhibits dose-dependent anti-adipogenic activity by inhibiting lipid accumulation and reducing intracellular triglycerides in 3T3-L1 adipocytes.
Mechanism of action for methyl 2-hydroxycinnamate in suppressing LPS-induced inflammation.
Antileukemic Synergy (Structure-Activity Relationship)
In oncology, methyl 2-hydroxycinnamate has been evaluated for its synergistic effects with carnosic acid (CA) and calcitriol in Acute Myeloid Leukemia (AML) cells. Structure-Activity Relationship (SAR) studies dictate that the synergistic cytotoxicity relies heavily on three structural motifs:
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The presence of the phenolic hydroxyl group.
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The C7–C8 double bond (critical for cooperating with calcitriol to induce myeloid differentiation).
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The methyl-esterified carboxyl group , which enhances lipophilicity and cellular uptake compared to the free acid [2].
Experimental Protocols (Self-Validating Systems)
As an Application Scientist, ensuring reproducibility requires protocols that contain internal validation mechanisms. The following workflows detail the synthesis and biological evaluation of the compound.
Protocol 1: High-Yield Synthesis of Methyl 2-Hydroxycinnamate [3]
Objective: Synthesize the methyl ester from 2-hydroxycinnamic acid while actively driving the equilibrium to prevent reverse hydrolysis.
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Reagent Preparation: Dissolve 200 g (1.218 mol) of 2-hydroxycinnamic acid in 2.0 L of anhydrous methanol in a 3 L round-bottom flask.
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Catalysis: Add 10 drops of concentrated sulfuric acid (H₂SO₄). Causality: H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by methanol.
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Equilibrium Shift (Critical Step): Attach a Soxhlet extractor charged with 200 g of activated 3Å molecular sieves to the flask, topped with a reflux condenser.
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Reflux: Heat the solution to reflux for 72 hours. Causality: As the solvent cycles through the Soxhlet, the 3Å sieves selectively trap the water byproduct (kinetic diameter ~2.6Å) while allowing methanol (~3.6Å) to pass. This continuously removes water from the system, shifting the equilibrium entirely to the ester product.
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Isolation: Concentrate the methanolic solution under reduced pressure using a rotary evaporator. Cool the concentrated solution to 4°C to induce crystallization.
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Validation: Filter the resulting white crystals. Confirm the trans geometry via 2D-NMR (NOESY), ensuring the vinylic protons exhibit a coupling constant ( J ) of ~16 Hz, characteristic of trans isomers.
Protocol 2: In Vitro Anti-Inflammatory Assay (RAW264.7 Macrophages) [1]
Objective: Quantify the reduction of IL-6 and TNF-α while proving the reduction is due to pathway inhibition, not compound-induced cytotoxicity.
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Cell Seeding: Seed RAW264.7 murine macrophages in 96-well plates at a density of 5×105 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
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Treatment: Pre-treat the cells with varying concentrations of methyl 2-hydroxycinnamate (e.g., 5, 10, 20, 40 µg/mL) for 2 hours.
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Stimulation: Add LPS (1 µg/mL) to the wells to stimulate the TLR4 pathway. Incubate for an additional 24 hours.
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Cytokine Quantification (ELISA): Harvest the supernatant. Use commercial ELISA kits to quantify IL-6 and TNF-α levels against a standard curve.
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Self-Validation (MTT Assay): Immediately add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining adhered cells. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.
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Causality: The MTT assay validates cell viability. If viability remains >95% but cytokines are reduced, the researcher can definitively conclude the compound is a true anti-inflammatory signaling inhibitor, rather than a cytotoxic agent artificially lowering cytokine output by killing the cells.
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Conclusion
3-(2-Hydroxyphenyl)acrylic acid methyl ester (CAS 20883-98-1) bridges the gap between traditional synthetic organic chemistry and modern pharmacological discovery. Its unique structural features—specifically the reactive C7-C8 double bond and the sterically influential trans configuration—make it an ideal candidate for targeted drug design, particularly in anti-inflammatory and antileukemic applications.
References
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Chemical and biological profiling of bioactive metabolites from the invertebrate-pathogenic fungus Gibellula scorpioides BCC 39989. Scientific Reports (2026). URL:[Link]
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Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Molecules / NIH (2018). URL:[Link]
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Synthesis of Methyl 2-Hydroxycinnamate. PrepChem. URL:[Link]
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2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester. NIST Chemistry WebBook, SRD 69. URL:[Link]
